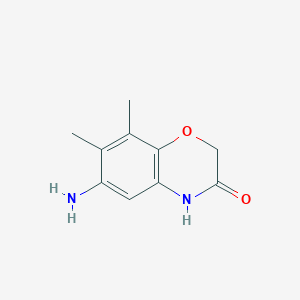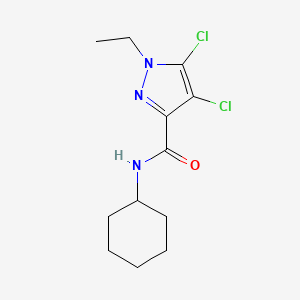![molecular formula C16H27NO B14943773 Tricyclo[3.3.1.1(3,7)]decan-1-ol, 4-(cyclohexylamino)-](/img/structure/B14943773.png)
Tricyclo[3.3.1.1(3,7)]decan-1-ol, 4-(cyclohexylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL is an organic compound that belongs to the class of adamantane derivatives It is characterized by the presence of a cyclohexylamino group attached to the adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL typically involves the reaction of adamantanone with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine formed during the reaction .
Industrial Production Methods
Industrial production of 4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL may involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of substituted adamantane compounds .
Scientific Research Applications
4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL involves its interaction with specific molecular targets. The cyclohexylamino group can interact with biological receptors, leading to various physiological effects. The compound may also influence cellular pathways by modulating enzyme activities and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with similar structural features but lacking the adamantane core.
Adamantanone: An adamantane derivative without the cyclohexylamino group.
4-(Cyclohexylamino)butan-1-ol: A compound with a similar amino group but different carbon backbone.
Uniqueness
4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL is unique due to the combination of the adamantane core and the cyclohexylamino group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H27NO |
|---|---|
Molecular Weight |
249.39 g/mol |
IUPAC Name |
4-(cyclohexylamino)adamantan-1-ol |
InChI |
InChI=1S/C16H27NO/c18-16-8-11-6-12(9-16)15(13(7-11)10-16)17-14-4-2-1-3-5-14/h11-15,17-18H,1-10H2 |
InChI Key |
ZOYWVRYFHBNIDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2C3CC4CC2CC(C4)(C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorophenyl)-6-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943694.png)
![1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14943696.png)
![3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943699.png)
![4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14943702.png)
![1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14943707.png)
![ethyl 6-amino-5-cyano-13-(4-methoxyphenyl)-11-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-12-carboxylate](/img/structure/B14943709.png)
![1,4-Bis(4-bromophenyl)-N~2~-(3-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B14943722.png)
![methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B14943730.png)
![methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B14943736.png)
![N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide](/img/structure/B14943741.png)

![6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B14943767.png)
![Ethyl 2-[(2-methylpropyl)amino]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate](/img/structure/B14943770.png)

